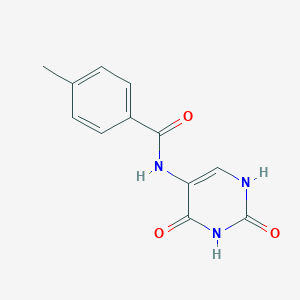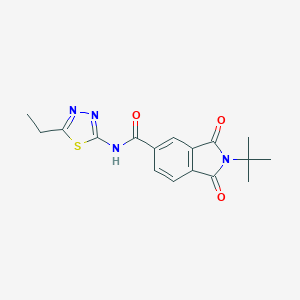![molecular formula C23H20N2O3 B303153 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, also known as BDP-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-1 is a member of the benzoxazole family and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on the anti-inflammatory properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Another area of research has focused on the anti-cancer properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
作用机制
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms of action. In terms of its anti-inflammatory properties, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
In terms of its anti-cancer properties, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the expression of MMP-9, a protein involved in the metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the proliferation and migration of cancer cells. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the growth and metastasis of cancer cells in animal models. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in lab experiments is its specificity for certain targets, such as NF-κB and COX-2. This allows researchers to study the effects of inhibiting these targets in a more precise manner. Another advantage is the potential for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide to be used as a therapeutic agent in the treatment of inflammatory diseases and cancer.
One limitation of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of long-term safety data for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, which could limit its potential as a therapeutic agent.
未来方向
There are several future directions for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide research. One area of research could focus on the development of more soluble forms of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide for use in experimental settings. Another area of research could focus on the development of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide derivatives with improved anti-inflammatory and anti-cancer properties.
Additionally, future research could focus on the potential use of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Finally, further studies could be conducted to better understand the long-term safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide as a therapeutic agent.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-aminophenol with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)phenol. This intermediate is then reacted with 2,6-dimethylphenol to form 2-(2,6-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,6-dimethylphenoxy)acetophenone with 3-amino-2-hydroxybenzoic acid to form N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide.
属性
产品名称 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-5-8-16(2)22(15)27-14-21(26)24-18-10-6-9-17(13-18)23-25-19-11-3-4-12-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI 键 |
VQMBJGCLHWMKOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
